

# 2-(Pyrimidin-2-yloxy)benzoic acid chemical properties

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Compound of Interest

Compound Name: 2-(Pyrimidin-2-yloxy)benzoic acid

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An In-depth Technical Guide to the Chemical Properties of 2-(Pyrimidin-2-yloxy)benzoic acid

## Introduction

**2-(Pyrimidin-2-yloxy)benzoic acid** is a heterocyclic compound featuring a benzoic acid scaffold linked to a pyrimidine ring through an ether bond. This molecular architecture is of significant interest to researchers in medicinal chemistry and materials science due to the versatile chemical reactivity of its functional groups and the potential for biological activity. The pyrimidine ring is an electron-deficient system, making it susceptible to nucleophilic aromatic substitution, while the benzoic acid moiety provides a site for various modifications.[1] This guide provides a comprehensive overview of the known chemical properties, synthetic methodologies, and potential areas of application for **2-(Pyrimidin-2-yloxy)benzoic acid**.

# **Chemical and Physical Properties**

Quantitative data for **2-(Pyrimidin-2-yloxy)benzoic acid** is summarized below. For context, properties of the parent compound, benzoic acid, are included where direct experimental data for the target molecule is not available.



Property	Value	Source
IUPAC Name	2-(Pyrimidin-2-yloxy)benzoic acid	[1]
CAS Number	160773-23-9	[1][2]
Molecular Formula	C11H8N2O3	[2]
Molecular Weight	216.19 g/mol	[2]
Appearance	Solid (predicted)	
pKa (Predicted)	Strongest Acidic: 3.28	[3]1
pKa (Benzoic Acid)	4.20 (in H <sub>2</sub> O)	[4]
Water Solubility (Predicted)	0.0128 mg/mL	[3]1
LogP (Predicted)	3.28	[3]1

<sup>&</sup>lt;sup>1</sup>Predicted values are for the related compound 2-[(2,4-dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid and are provided for estimation purposes only.

# **Spectroscopic Data**

While specific experimental spectra for **2-(Pyrimidin-2-yloxy)benzoic acid** are not widely published, the expected spectral characteristics can be predicted based on its structure.

- ¹H NMR: The spectrum would be expected to show distinct signals for the protons on the benzoic acid ring and the pyrimidine ring. The protons on the benzene ring ortho and para to the electron-withdrawing carboxylic acid group would appear downfield. The carboxylic acid proton would present as a broad singlet, typically far downfield (>10 ppm).
- ¹³C NMR: The spectrum would display 11 unique carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically >165 ppm). Aromatic carbons would appear in the 110-160 ppm range.
- IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm<sup>-1</sup>), a sharp C=O stretch (around 1700 cm<sup>-1</sup>), C-O-C



stretches for the ether linkage (around 1250 and 1050 cm $^{-1}$ ), and C=N and C=C stretching vibrations from the aromatic rings.

• Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern would likely involve the loss of CO<sub>2</sub> from the carboxylic acid and cleavage of the ether bond.

# **Synthesis and Experimental Protocols**

The synthesis of **2-(pyrimidin-2-yloxy)benzoic acid** and its analogs can be achieved through several established routes, typically involving the formation of the ether linkage.

## **Experimental Protocol: Williamson Ether Synthesis**

A common and effective method for synthesizing aryl ethers is the Williamson ether synthesis. This protocol involves the reaction of a phenoxide with an electrophilic pyrimidine.

#### Materials:

- 2-Hydroxybenzoic acid (Salicylic acid)
- 2-Chloropyrimidine (or another 2-halopyrimidine)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or another suitable base
- Anhydrous N,N-Dimethylformamide (DMF) or another polar aprotic solvent

### Procedure:

- In a round-bottom flask, dissolve 2-hydroxybenzoic acid (1.0 eq) in anhydrous DMF.
- Add potassium carbonate (2.0-3.0 eq) to the solution. The mixture is stirred at room temperature for 30-60 minutes to facilitate the formation of the potassium salt of the benzoic acid.
- Add 2-chloropyrimidine (1.0-1.2 eq) to the reaction mixture.
- Heat the reaction mixture to 70-100 °C and maintain for several hours (typically 10-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

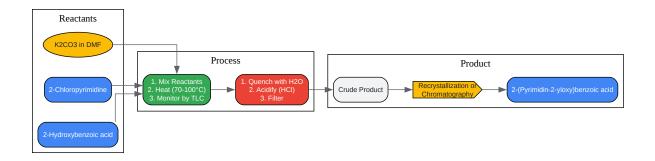


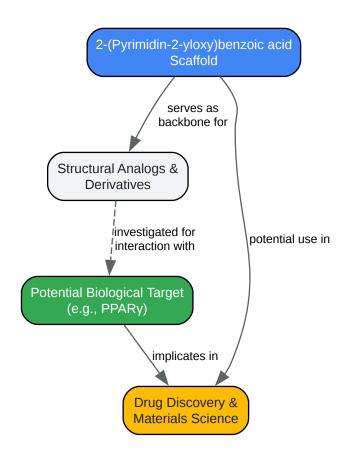




- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of ~2-3 to precipitate
  the carboxylic acid product.
- Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.







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